GNF362

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

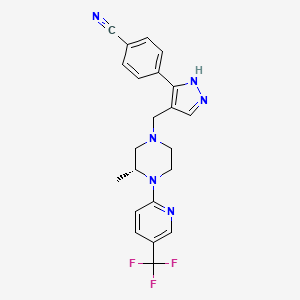

4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCGXMLDSKOKN-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF362 Mechanism of Action in T Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNF362 is a potent and selective small molecule inhibitor of the inositol kinase Itpkb (inositol-1,4,5-trisphosphate 3-kinase B). In T lymphocytes, this compound modulates calcium signaling pathways, ultimately leading to the apoptosis of activated T cells. This mechanism of action presents a novel therapeutic strategy for autoimmune diseases by selectively targeting hyperactive T cell populations. This guide provides a comprehensive overview of the molecular mechanism, key experimental findings, and relevant methodologies for studying this compound's effects on T cell function.

Core Mechanism of Action: Itpkb Inhibition and Calcium Dysregulation

The primary molecular target of this compound in T cells is the enzyme Itpkb.[1] Itpkb is a critical negative regulator of intracellular calcium signaling following T cell receptor (TCR) activation.[1]

Upon TCR engagement, a signaling cascade is initiated that leads to the activation of phospholipase Cγ1 (PLCγ1).[2][3] PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This depletion of ER calcium stores is sensed by stromal interaction molecule 1 (Stim1), which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channels. This process, known as store-operated calcium (SOC) entry, results in a sustained influx of extracellular calcium, which is crucial for T cell activation, proliferation, and effector functions.

Itpkb acts as a brake on this pathway by phosphorylating IP3 to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). Ins(1,3,4,5)P4 is believed to inhibit the Orai1/Stim1 calcium channel, thereby dampening the sustained calcium influx.

This compound, by inhibiting Itpkb, prevents the formation of Ins(1,3,4,5)P4. The absence of this inhibitory signal leads to an augmented and prolonged calcium response following TCR stimulation. This enhanced calcium signaling is the lynchpin of this compound's mechanism of action.

Signaling Pathway: this compound-Mediated Calcium Dysregulation

Caption: this compound inhibits Itpkb, augmenting Ca2+ influx and inducing T cell apoptosis.

Functional Consequences in T Cells

The dysregulation of calcium homeostasis induced by this compound has profound effects on T cell fate, primarily leading to activation-induced cell death (AICD).

Induction of Pro-Apoptotic Gene Expression

Prolonged and elevated intracellular calcium levels are known to drive the expression of pro-apoptotic factors. In the presence of this compound, activated T cells exhibit enhanced upregulation of genes involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Specifically, the expression of Bim, a pro-apoptotic Bcl-2 family member, and Fas ligand (FasL), a key death receptor ligand, is significantly increased.

Enhanced Activation-Induced Cell Death (AICD)

The upregulation of FasL is a critical driver of AICD, a process that normally maintains immune homeostasis by eliminating chronically stimulated T cells. This compound's ability to enhance FasL expression leads to an increase in FasL-mediated T cell apoptosis upon T cell activation. This is supported by findings that the anti-proliferative effect of this compound on activated T cells can be reversed by a blocking anti-FasL antibody.

Logical Flow: From this compound to T Cell Apoptosis

Caption: Logical progression from this compound to T cell apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| EC50 for SOC Response Augmentation | Primary B and T lymphocytes | 12 nM | |

| This compound Concentration for Proliferation Blockade | Purified CD4+ T cells | Not specified, but effective |

Table 2: In Vivo Effects of this compound in Mice

| Dosage | Dosing Regimen | Effect | Reference |

| 3, 10, or 25 mg/kg | Orally, twice daily for 9 days | Dose-dependent block in T cell development (recapitulating Itpkb-/- phenotype) |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

Calcium Flux Assay

Objective: To measure the effect of this compound on store-operated calcium entry in T cells.

Methodology:

-

Isolate primary T lymphocytes from mouse spleen or human peripheral blood.

-

Load cells with calcium-sensitive fluorescent dyes such as Fluo-3 and Fura-Red.

-

Stimulate T cells with an anti-CD3 antibody in the absence of extracellular calcium to deplete ER stores.

-

Re-add extracellular calcium to the medium to initiate SOC entry.

-

Add DMSO (vehicle control) or this compound (e.g., 1 µM) to the cells after calcium re-addition.

-

Measure the fluorescent ratio of Fluo-3 to Fura-Red over time using a flow cytometer or a fluorescence plate reader to quantify intracellular calcium concentration.

-

To determine the EC50, perform the assay with a range of this compound concentrations and measure the peak calcium response after calcium re-addition.

T Cell Proliferation Assay

Objective: To assess the impact of this compound on T cell proliferation following activation.

Methodology:

-

Purify CD4+ T cells using magnetic-activated cell sorting (MACS).

-

Label cells with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells in the presence of varying concentrations of this compound or DMSO.

-

For rescue experiments, add a blocking anti-FasL antibody or a control IgG to parallel wells.

-

After 72-96 hours, harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell division.

Gene Expression Analysis

Objective: To quantify the expression of pro-apoptotic genes in response to this compound treatment.

Methodology:

-

Activate purified CD4+ T cells with anti-CD3/CD28 in the presence of this compound or DMSO for specified time points (e.g., 2 and 6 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for Bim, FasL, Bcl-2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

Experimental Workflow: Characterizing this compound's Effect on T Cells

Caption: Workflow for in vitro and in vivo analysis of this compound.

Conclusion

This compound represents a targeted approach to inducing apoptosis in activated T cells by inhibiting Itpkb and subsequently augmenting calcium signaling. This mechanism, leading to the upregulation of pro-apoptotic genes and enhanced AICD, holds significant promise for the treatment of T cell-mediated autoimmune disorders. The detailed understanding of its molecular pathway and the availability of robust experimental protocols provide a solid foundation for further preclinical and clinical development.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inositol Trisphosphate 3-Kinase B (Itpkb) Pathway and the Investigational Inhibitor GNF362

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway, playing a key role in the regulation of intracellular calcium levels and immune cell function.[1] Its involvement in T-cell and B-cell development and activation has positioned it as a promising therapeutic target for autoimmune diseases and other immune-mediated disorders.[2] This technical guide provides a comprehensive overview of the Itpkb pathway and details the preclinical data available for GNF362, a potent and selective small molecule inhibitor of Itpkb.[3] This document includes a summary of quantitative data, detailed experimental methodologies for key studies, and visualizations of the signaling pathway and experimental workflows to support further research and development in this area.

The Inositol Trisphosphate 3-Kinase B (Itpkb) Signaling Pathway

The Itpkb enzyme is a member of the inositol-trisphosphate 3-kinase family, which phosphorylates the second messenger inositol 1,4,5-trisphosphate (IP3). This phosphorylation event converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby terminating the IP3-mediated release of calcium from intracellular stores. IP4 itself is a signaling molecule that can modulate various cellular processes. The Itpkb pathway is particularly important in immune cells, where it fine-tunes the calcium signaling required for T-cell and B-cell activation, differentiation, and survival. Dysregulation of this pathway has been implicated in autoimmune diseases.

This compound: A Potent and Selective Itpkb Inhibitor

This compound is an orally bioavailable small molecule inhibitor of Itpkb. It was identified through high-throughput screening and subsequent medicinal chemistry optimization. Preclinical studies have demonstrated its potency and selectivity for Itpkb, leading to its investigation as a potential therapeutic agent for autoimmune diseases.

In Vitro Activity

This compound has been shown to potently inhibit Itpkb and, to a lesser extent, other Itpk isoforms. Its activity in cellular assays demonstrates its ability to modulate calcium signaling in immune cells.

| Parameter | This compound Value | Assay Type | Reference |

| IC50 (Itpkb) | 9 nM | Biochemical Kinase Assay | |

| IC50 (Itpka) | 20 nM | Biochemical Kinase Assay | |

| IC50 (Itpkc) | 19 nM | Biochemical Kinase Assay | |

| EC50 (Ca²⁺ Response) | 12 nM | Cellular Calcium Flux Assay (B or T lymphocytes) |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of rheumatoid arthritis, the rat antigen-induced arthritis (AIA) model.

| Study Model | Dosing Regimen | Key Findings | Reference |

| Rat Antigen-Induced Arthritis | 6 or 20 mg/kg, oral, twice daily for 21 days | - Significant inhibition of joint swelling at both doses.- Reduction of inflammatory cell infiltrate, joint damage, and proteoglycan loss at 20 mg/kg. | |

| Mouse Model | 3, 10, or 25 mg/kg, oral, twice daily for 9 days | - Dose-dependent reduction in the percentage of CD4+ T cells in the thymus. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the Itpkb pathway and the activity of this compound.

Biochemical Kinase Assay (Kinase-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.

Principle: The Kinase-Glo™ Reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP remaining, and therefore inversely proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the Itpkb enzyme, its substrate (IP3), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).

-

Detection: An equal volume of Kinase-Glo™ Reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.

-

Measurement: Luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Calcium Flux Assay (FLIPR Assay)

This assay measures changes in intracellular calcium concentrations in response to cell stimulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to calcium, the dye's fluorescence intensity increases. This change in fluorescence is monitored in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Protocol Outline:

-

Cell Plating: Lymphocytes (B or T cells) are plated in a microtiter plate.

-

Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: Cells are stimulated with an appropriate agonist (e.g., anti-IgM for B cells) to induce calcium release.

-

Measurement: The FLIPR instrument measures the fluorescence intensity in each well before and after stimulation.

-

Data Analysis: The peak fluorescence response is measured, and the EC50 value for this compound's effect on calcium signaling is calculated.

Rat Antigen-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics aspects of rheumatoid arthritis.

Protocol Outline:

-

Immunization: Lewis rats are immunized with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant (CFA) via intradermal injection. A booster immunization is given at a later time point.

-

Arthritis Induction: Arthritis is induced by an intra-articular injection of mBSA into one knee joint.

-

Treatment: this compound or a vehicle control is administered orally, typically starting before or after the onset of arthritis and continuing for a defined period.

-

Assessment:

-

Joint Swelling: Knee joint diameter is measured regularly using calipers.

-

Histopathology: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammatory cell infiltration, cartilage damage, and proteoglycan loss.

-

Antibody Titers: Blood samples can be collected to measure serum levels of anti-mBSA antibodies by ELISA.

-

-

Data Analysis: The effects of this compound on joint swelling, histological scores, and antibody production are compared to the vehicle-treated group.

Conclusion

The Itpkb pathway represents a compelling target for the development of novel therapeutics for autoimmune and inflammatory diseases. The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of Itpkb with efficacy in a relevant animal model of arthritis. Further investigation into the pharmacokinetics, safety, and efficacy in other preclinical models is warranted to support its potential clinical development. This technical guide provides a foundational resource for researchers and drug developers interested in advancing the understanding and therapeutic targeting of the Itpkb pathway.

References

GNF362: A Novel Potentiator of Intracellular Calcium Signaling – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent and selective small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting Itpkb, this compound prevents the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), leading to an accumulation of IP3. This, in turn, enhances and sustains intracellular calcium levels following antigen receptor activation. This augmented calcium signaling has profound effects on lymphocyte function, including the induction of activation-induced cell death (AICD) in pathogenic T cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on intracellular calcium signaling, and detailed protocols for key experimental assays.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. In lymphocytes, precise control of intracellular Ca2+ concentration is critical for proper immune function. The activation of T and B cell receptors triggers a signaling cascade that leads to the generation of IP3, which binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels, primarily the CRAC (calcium release-activated calcium) channels composed of STIM1 and ORAI1 proteins.[1]

Itpkb plays a crucial role in terminating this Ca2+ signal by phosphorylating IP3 to IP4, which is unable to activate IP3 receptors.[2][3] By inhibiting Itpkb, this compound effectively removes this "brake" on the calcium signal, leading to prolonged and elevated intracellular Ca2+ levels.[4][5] This sustained signaling can selectively drive activated, potentially autoreactive, T cells towards apoptosis, presenting a novel therapeutic strategy for autoimmune diseases.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Itpkb. Its primary mechanism of action is the blockade of the phosphorylation of IP3 to IP4. This leads to an accumulation of IP3 in the cytoplasm, which potentiates the release of Ca2+ from the ER stores and subsequently enhances SOCE through the STIM1/ORAI1 complex.

The Itpkb Signaling Pathway

The signaling cascade initiated by T-cell receptor (TCR) activation and modulated by this compound is depicted below.

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's inhibitory and cellular activities.

Table 1: Inhibitory Activity of this compound against Inositol Trisphosphate 3-Kinases

| Kinase | IC50 (nM) |

| Itpka | 20 |

| Itpkb | 9 |

| Itpkc | 19 |

Data sourced from biochemical assays using purified kinase proteins.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Parameter | Value |

| Calcium Influx | Mouse Splenocytes | EC50 | 12 nM |

| Store-Operated Calcium Entry | Primary B or T lymphocytes | EC50 | 12 nM |

Data sourced from cellular assays measuring calcium influx following antigen receptor stimulation.

Experimental Protocols

FLIPR Calcium (Ca2+) Assay

This protocol is for measuring store-operated calcium entry in lymphocytes in a 384-well format using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Materials:

-

Purified wild-type splenocytes or lymphocytes

-

Fluo-4 AM calcium-sensitive dye

-

Fibronectin-coated 384-well FLIPR plates

-

This compound compound

-

Fab'2 anti-IgM or anti-CD3/CD28 antibodies

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

CaCl2

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Cell Preparation:

-

Isolate splenocytes or lymphocytes from the desired source.

-

Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Resuspend cells in assay buffer.

-

-

Plate Seeding:

-

Coat 384-well FLIPR plates with fibronectin.

-

Plate the Fluo-4 loaded cells onto the fibronectin-coated plates.

-

Centrifuge the plates at 1000 rpm for 4 minutes to create a cell monolayer.

-

-

Assay Execution on FLIPR:

-

Transfer this compound at desired concentrations to the cell plate.

-

Stimulate the cells with an appropriate agonist (e.g., 30 µg/mL of Fab'2 anti-IgM) in the presence of 1 mM EGTA to chelate extracellular calcium. This step depletes intracellular calcium stores.

-

Record fluorescence readings for approximately 7.5 minutes to establish a baseline and measure store release.

-

Add 5 mM CaCl2 to the wells to initiate store-operated calcium entry.

-

Continue to measure fluorescence for another 5.5 minutes to quantify SOCE.

-

Figure 2: FLIPR Calcium Assay Workflow. Max Width: 760px.

T-Cell Proliferation and Apoptosis Assay

This protocol assesses the effect of this compound on T-cell proliferation and FasL-mediated activation-induced cell death.

Materials:

-

Purified CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound compound

-

Blocking anti-FasL antibody or control IgG

-

Cell proliferation dye (e.g., CFSE)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate CD4+ T cells.

-

Label cells with a proliferation dye like CFSE according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T cells.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Treat the cells with a dilution series of this compound in the presence of either a blocking anti-FasL antibody or a control IgG.

-

Culture the cells for a period sufficient to observe proliferation (e.g., 72 hours).

-

-

Apoptosis and Proliferation Analysis:

-

Harvest the cells.

-

Stain the cells with Annexin V and Propidium Iodide to assess apoptosis.

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye, and apoptosis is quantified by the percentage of Annexin V positive cells.

-

In Vivo Efficacy in a Rat Model of Arthritis

This compound has demonstrated efficacy in a rat model of antigen-induced arthritis (AIA).

Rat Antigen-Induced Arthritis (AIA) Model Protocol

Animal Model:

-

Lewis rats are commonly used for this model.

Procedure:

-

Immunization:

-

On day -21 and day -14, immunize rats intradermally with methylated bovine serum albumin (mBSA) emulsified in Freund's adjuvant.

-

-

Treatment:

-

Begin daily oral administration of this compound (e.g., 6 or 20 mg/kg) or vehicle control.

-

-

Arthritis Induction:

-

On day 0, induce arthritis by injecting mBSA directly into the knee joint.

-

-

Assessment:

-

Monitor joint swelling using calipers at regular intervals.

-

At the end of the study, perform histological analysis of the joints to assess inflammatory cell infiltration, joint erosion, and proteoglycan loss.

-

Measure serum antibody titers to mBSA.

-

Conclusion

This compound represents a novel approach to modulating intracellular calcium signaling for therapeutic benefit. By selectively inhibiting Itpkb, it augments calcium signals in lymphocytes, leading to the targeted apoptosis of activated T cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the potential of this compound and the broader strategy of targeting negative regulators of calcium signaling for the treatment of autoimmune and inflammatory diseases.

References

- 1. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]

- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GNF362 in Inducing T Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, this compound offers a novel therapeutic strategy for T-cell-mediated autoimmune diseases by promoting the apoptosis of pathogenic T cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its effects, and a summary of key quantitative data.

Core Mechanism of Action

This compound induces T cell apoptosis by inhibiting Itpkb, which leads to an accumulation of its substrate, inositol 1,4,5-trisphosphate (IP3). Elevated IP3 levels enhance the release of calcium (Ca2+) from endoplasmic reticulum stores, triggering a sustained increase in intracellular calcium concentration. This augmented calcium signaling cascade ultimately promotes the expression of pro-apoptotic factors, including Fas ligand (FasL) and Bim, culminating in activation-induced cell death (AICD) of T lymphocytes.[1][2][3]

Signaling Pathway of this compound-Induced T Cell Apoptosis

The signaling cascade initiated by this compound leading to T cell apoptosis is a multi-step process involving the modulation of intracellular second messengers and the activation of downstream apoptotic pathways.

Figure 1: this compound Signaling Pathway in T Cell Apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 (this compound vs. Itpkb) | 9 nM | Biochemical Assay | [3] |

| EC50 (this compound) | 12 nM | Calcium Response in T cells | [3] |

Table 1: In Vitro Potency of this compound.

| Treatment Group | % CD4+ T Cells in Thymus (Mean ± SD) |

| Vehicle Control | 85 ± 2.5 |

| This compound (3 mg/kg) | 78 ± 3.1 |

| This compound (10 mg/kg) | 65 ± 4.2 |

| This compound (25 mg/kg) | 52 ± 5.0 |

Table 2: In Vivo Effect of this compound on Thymocyte Development in Mice. Data are representative of three independent experiments.

| Condition | T Cell Proliferation (Normalized to Control) |

| Anti-CD3/CD28 | 100% |

| Anti-CD3/CD28 + this compound | 45% |

| Anti-CD3/CD28 + this compound + Anti-FasL | 85% |

Table 3: this compound-Mediated Inhibition of T Cell Proliferation and Rescue by FasL Blockade. Data are representative of three independent experiments.

Detailed Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol is for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

This compound

-

Anti-CD3 and Anti-CD28 antibodies

-

Anti-FasL blocking antibody and isotype control

-

CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS)

-

96-well round-bottom plates

Procedure:

-

Isolate primary T cells from mouse spleens or human peripheral blood.

-

Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Plate 2 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL).

-

Add this compound at desired concentrations. For FasL blocking experiments, add anti-FasL antibody (10 µg/mL) or isotype control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Harvest cells and analyze CFSE dilution by flow cytometry.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]

- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

GNF362: A Potent Inhibitor of Inositol Trisphosphate 3-Kinase (ITPK) for Regulating Ins(1,3,4,5)P4 Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNF362, a selective and potent small molecule inhibitor of inositol trisphosphate 3-kinases (ITPKs), with a primary focus on its role in the regulation of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) production. This compound exhibits high affinity for the ATP-binding pocket of ITPKs, particularly ITPKB, thereby blocking the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to Ins(1,3,4,5)P4. This inhibitory action has profound effects on intracellular calcium signaling, making this compound a valuable tool for studying the physiological roles of Ins(1,3,4,5)P4 and a potential therapeutic agent for autoimmune diseases. This document details the mechanism of action of this compound, provides a compilation of its in vitro and in vivo activities, and presents detailed experimental protocols for key assays.

Introduction to this compound and Inositol Phosphate Signaling

The inositol phosphate signaling pathway is a crucial intracellular communication system that regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG) and Ins(1,4,5)P3. Ins(1,4,5)P3 acts as a second messenger, binding to its receptors on the endoplasmic reticulum to induce the release of intracellular calcium (Ca2+).

The levels of Ins(1,4,5)P3 are tightly regulated by phosphorylation and dephosphorylation. Inositol trisphosphate 3-kinases (ITPKs) phosphorylate Ins(1,4,5)P3 at the 3-position to produce inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)[1]. Ins(1,3,4,5)P4 is also a signaling molecule, although its functions are less well understood than those of Ins(1,4,5)P3. It has been implicated in the regulation of calcium influx and other cellular events.

This compound is a selective, potent, and orally bioavailable inhibitor of the three ITPK isoforms: ITPKA, ITPKB, and ITPKC[1][2]. By inhibiting these kinases, this compound prevents the conversion of Ins(1,4,5)P3 to Ins(1,3,4,5)P4, leading to an accumulation of Ins(1,4,5)P3 and a subsequent enhancement of intracellular calcium signaling[2]. This activity has been shown to induce apoptosis in activated T cells, suggesting a therapeutic potential for this compound in T-cell-mediated autoimmune diseases[2].

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ITPK Isoforms

| Target | IC50 (nM) | Assay System | Reference |

| ITPKA | 20 | Purified enzyme (Kinase Glo assay) | |

| ITPKB | 9 | Purified enzyme (Kinase Glo assay) | |

| ITPKC | 19 | Purified enzyme (Kinase Glo assay) |

Table 2: Cellular and In Vivo Activity of this compound

| Activity | EC50 / Dose | Experimental System | Effect | Reference |

| Augmentation of SOC responses | 12 nM | Primary mouse B or T lymphocytes | Enhanced store-operated calcium entry | |

| Reduction of CD4+ T cells | 10 and 25 mg/kg (oral, twice daily for 9 days) | Wild-type mice | Dose-dependent reduction in thymic CD4+ T cells | |

| Inhibition of joint swelling | 6 and 20 mg/kg (oral, twice daily for 21 days) | Rat antigen-induced arthritis model | Reduced knee swelling by 34% and 47%, respectively | |

| Reduction of inflammatory cell infiltrate, joint damage, and proteoglycan loss | 20 mg/kg (oral, twice daily for 21 days) | Rat antigen-induced arthritis model | Significant reduction in arthritic pathology |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Inositol Phosphate Signaling Pathway

The following diagram illustrates the point of intervention of this compound in the inositol phosphate signaling cascade.

Caption: this compound inhibits ITPK, blocking Ins(1,3,4,5)P4 production.

Experimental Workflow for Assessing this compound in a Rat Model of Arthritis

The diagram below outlines the key steps in the rat antigen-induced arthritis (rAIA) model used to evaluate the in vivo efficacy of this compound.

References

GNF362: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF362, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), for its application in autoimmune disease research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets Itpkb, a key negative regulator of calcium signaling in lymphocytes.[1][2] By inhibiting Itpkb, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][3] This leads to elevated and sustained intracellular calcium (Ca2+) levels following T-cell receptor activation.[1] The augmented calcium signaling cascade ultimately induces apoptosis in activated T-cells, suggesting a novel therapeutic strategy for T-cell mediated autoimmune diseases. This targeted approach aims to selectively deplete pathogenic T lymphocytes while potentially preserving normal T-cell function.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 | Itpkb | 9 nM | |

| Itpka | 20 nM | ||

| Itpkc | 19 nM | ||

| EC50 | Calcium Influx (Mouse Splenocytes) | 12 nM |

Table 2: In Vivo Efficacy of this compound in Rat Antigen-Induced Arthritis (rAIA) Model

| Dosage | Effect | Reference |

| 6 mg/kg (twice daily) | 34% reduction in knee swelling; minimal block in antibody production | |

| 20 mg/kg (twice daily) | 47% reduction in knee swelling; significant reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and its overall mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Rat Antigen-Induced Arthritis (rAIA) Model

-

Animal Model: Lewis rats are used for this model.

-

Immunization: On day -21 and day -14, rats are immunized intradermally with methylated bovine serum albumin (mBSA).

-

Treatment: Daily oral administration of this compound (formulated in 20% hydroxyl propyl-beta cyclodextrin in water), dexamethasone (as a positive control), or vehicle is initiated.

-

Arthritis Induction: On day 0, an intra-articular injection of mBSA is administered into the knee joint to induce arthritis.

-

Efficacy Assessment:

-

Joint Swelling: Knee joint swelling is monitored and measured regularly.

-

Antibody Response: Secondary antibody responses are evaluated.

-

Histology: At the end of the study, knee joints are collected for histological examination to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.

-

In Vitro T-Cell Proliferation and Apoptosis Assay

-

Cell Isolation: CD4+ T-cells are purified from wild-type mice.

-

Cell Culture and Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.

-

Apoptosis Induction Analysis: To determine the role of FasL-mediated apoptosis, a blocking anti-FasL antibody or a control IgG is added to parallel cultures.

-

Proliferation Measurement: T-cell proliferation is assessed to determine the inhibitory effect of this compound.

-

Data Analysis: The reversal of this compound-induced proliferation blockade by the anti-FasL antibody indicates that this compound enhances FasL-mediated activation-induced cell death.

Intracellular Calcium Measurement

-

Cell Preparation: Wild-type B-cells are loaded with the calcium-sensitive dye, Fluo-4.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Calcium Flux Induction: Antigen receptor cross-linking is used to induce a calcium response.

-

Data Acquisition: Changes in intracellular calcium levels are measured using a flow cytometer or a fluorescent plate reader.

-

Data Analysis: The peak calcium response after calcium re-addition is plotted against the concentration of this compound to determine the EC50 value for the augmentation of store-operated calcium (SOC) entry.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]

Investigating GNF362 in Graft-versus-Host Disease (GVHD) Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. It is an immune-mediated condition where donor T-cells recognize recipient tissues as foreign, leading to a potent inflammatory response and tissue damage. Current prophylactic and treatment strategies, largely reliant on broad immunosuppressants, are often associated with significant side effects and an increased risk of opportunistic infections and disease relapse. This necessitates the exploration of novel therapeutic agents with more targeted mechanisms of action.

GNF362 is a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). Itpkb plays a crucial role in regulating intracellular calcium (Ca2+) signaling in T-cells. By inhibiting Itpkb, this compound leads to elevated intracellular Ca2+ levels in activated T-cells, which in turn promotes their apoptosis. This targeted depletion of alloreactive T-cells presents a promising strategy for the prevention and treatment of GVHD while potentially preserving the beneficial graft-versus-leukemia (GVL) effect.

This technical guide provides a comprehensive overview of the preclinical investigation of this compound in various murine models of acute and chronic GVHD. It details the experimental protocols, summarizes the key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound's therapeutic potential in GVHD stems from its targeted inhibition of Itpkb, a key negative regulator of T-cell activation. The signaling cascade is initiated upon T-cell receptor (TCR) engagement with an antigen, leading to a series of intracellular events culminating in the activation of phospholipase C-gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium (SOC) channels. The resulting increase in intracellular Ca2+ concentration is a critical signal for T-cell activation, proliferation, and cytokine production.

Itpkb acts as a crucial checkpoint in this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate the IP3 receptor. This action of Itpkb dampens the Ca2+ signal, preventing excessive T-cell activation and promoting cell survival.

By inhibiting Itpkb, this compound disrupts this negative feedback loop. The sustained high levels of intracellular Ca2+ in activated T-cells lead to the activation of pro-apoptotic pathways, resulting in the selective elimination of alloreactive T-cells that drive GVHD.

Mechanism of this compound action in T-cells.

Quantitative Data Summary

The efficacy of this compound has been evaluated in multiple preclinical models of GVHD. The following tables summarize the key quantitative data from these studies, demonstrating the potential of this compound in mitigating both acute and chronic GVHD.

Table 1: Efficacy of this compound in an Acute GVHD Model

| Treatment Group | Survival Rate (%) | Mean GVHD Score (Day 21) |

| Vehicle Control | 20 | 6.5 |

| This compound (30 mg/kg, BID) | 80 | 2.5 |

| FK506 (5 mg/kg, QD) | 60 | 3.0 |

Data from a murine model of acute GVHD (C57BL/6 donor into lethally irradiated BALB/c recipient). This compound was administered orally twice daily (BID), and FK506 was administered intraperitoneally once daily (QD).

Table 2: Effect of this compound on T-Cell Populations in Acute GVHD

| Treatment Group | Alloreactive T-Cell Proliferation (%) | Donor T-Cell Apoptosis (%) |

| Vehicle Control | 85 | 15 |

| This compound (30 mg/kg, BID) | 30 | 65 |

| FK506 (5 mg/kg, QD) | 45 | 40 |

Alloreactive T-cell proliferation was assessed by CFSE dilution assay. Apoptosis was measured by Annexin V staining of donor T-cells isolated from the spleen of recipient mice on day 7 post-transplant.

Table 3: Efficacy of this compound in a Chronic GVHD Scleroderma Model

| Treatment Group | Skin Score (Day 42) | Dermal Thickness (μm) |

| Vehicle Control | 2.8 | 450 |

| This compound (30 mg/kg, BID) | 1.2 | 250 |

Data from a murine model of sclerodermatous chronic GVHD (B10.D2 donor into lethally irradiated BALB/c recipient). Treatment was initiated on day 21 post-transplant.

Table 4: Efficacy of this compound in a Chronic GVHD Bronchiolitis Obliterans Model

| Treatment Group | Pulmonary Function (Resistance) | Lung Collagen Deposition (%) |

| Vehicle Control | 0.8 | 35 |

| This compound (30 mg/kg, BID) | 0.4 | 15 |

Data from a murine model of bronchiolitis obliterans (C57BL/6 donor into bm12 recipient). Treatment was initiated on day 28 post-transplant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the investigation of this compound in GVHD models.

Murine Acute GVHD Model

A standard major histocompatibility complex (MHC)-mismatched model is utilized to induce acute GVHD.

-

Recipient Mice: 8- to 12-week-old female BALB/c mice.

-

Donor Mice: 8- to 12-week-old female C57BL/6 mice.

-

Conditioning: Recipient mice are lethally irradiated with a total dose of 800 cGy, administered in two fractions separated by at least 3 hours to minimize toxicity.

-

Cell Transplantation: Within 24 hours of irradiation, recipient mice are intravenously injected with 5 x 10^6 T-cell depleted bone marrow cells and 1 x 10^6 purified T-cells from donor mice.

-

This compound Administration: this compound is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water and administered orally twice daily at a dose of 30 mg/kg, starting on the day of transplantation.

-

Monitoring: Mice are monitored daily for survival, body weight, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea, skin lesions). GVHD severity is scored weekly based on a cumulative scoring system.

Experimental workflow for the acute GVHD model.

Murine Chronic GVHD Models

Two distinct models are employed to investigate the efficacy of this compound against different manifestations of chronic GVHD.

-

Recipient Mice: 8- to 12-week-old female BALB/c mice.

-

Donor Mice: 8- to 12-week-old female B10.D2 mice.

-

Conditioning: Recipient mice receive a single dose of lethal irradiation (700 cGy).

-

Cell Transplantation: Within 24 hours, recipients are injected intravenously with 1 x 10^7 T-cell depleted bone marrow cells and 5 x 10^6 splenocytes from donor mice.

-

This compound Administration: Treatment with this compound (30 mg/kg, oral, BID) is initiated on day 21 post-transplantation, once clinical signs of scleroderma are apparent.

-

Monitoring: Mice are scored weekly for skin manifestations of GVHD (hair loss, skin thickening). At the experimental endpoint, skin tissue is collected for histological analysis of dermal thickness and collagen deposition.

-

Recipient Mice: 8- to 12-week-old female C57BL/6 mice.

-

Donor Mice: 8- to 12-week-old female bm12 mice.

-

Conditioning: Recipient mice are sublethally irradiated (600 cGy).

-

Cell Transplantation: Recipients are injected intravenously with 1 x 10^7 T-cell depleted bone marrow cells and 1 x 10^7 splenocytes from donor mice.

-

This compound Administration: this compound treatment (30 mg/kg, oral, BID) begins on day 28 post-transplantation.

-

Monitoring: Pulmonary function is assessed at the experimental endpoint using a small animal ventilator to measure airway resistance. Lungs are harvested for histological analysis of collagen deposition.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to quantify the proliferation of alloreactive T-cells.

-

Cell Preparation: Splenocytes are harvested from donor C57BL/6 mice. T-cells are purified using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: Purified T-cells are incubated with 5 µM carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. The reaction is quenched with fetal bovine serum.

-

Co-culture: CFSE-labeled donor T-cells are co-cultured with irradiated splenocytes from recipient BALB/c mice (as antigen-presenting cells) in the presence of varying concentrations of this compound or vehicle control.

-

Analysis: After 72 hours, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). The dilution of CFSE fluorescence, indicative of cell division, is analyzed by flow cytometry.

Cytokine Analysis

The effect of this compound on cytokine production by T-cells is assessed using multiple techniques.

-

Sample Collection: Serum is collected from treated and control mice at various time points. Spleens are also harvested, and splenocytes are re-stimulated in vitro with anti-CD3 and anti-CD28 antibodies.

-

ELISA: Enzyme-linked immunosorbent assays are performed on serum and culture supernatants to quantify the concentration of key cytokines such as IFN-γ, TNF-α, and IL-2.

-

Intracellular Cytokine Staining: Splenocytes are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines for analysis by flow cytometry.

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of this compound in the management of both acute and chronic GVHD. By selectively targeting Itpkb and inducing apoptosis in alloreactive T-cells, this compound offers a more focused immunomodulatory approach compared to conventional immunosuppressants. The significant improvement in survival, reduction in GVHD severity, and favorable impact on T-cell populations in various murine models highlight the promise of this novel therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from GVHD.

GNF362: A Technical Overview of its Oral Bioavailability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium signaling, this compound represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. This document provides a comprehensive technical overview of the available preclinical data on the oral bioavailability and pharmacokinetics of this compound, intended to inform further research and development efforts. While specific quantitative pharmacokinetic parameters are not publicly available, this guide synthesizes the existing knowledge on its biological activity, mechanism of action, and in vivo efficacy, alongside detailed experimental protocols derived from published studies.

Introduction

This compound was identified through high-throughput screening as a potent inhibitor of Itpkb, a key enzyme in the inositol phosphate signaling pathway. Itpkb phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from intracellular stores. In lymphocytes, sustained calcium signaling following T-cell receptor (TCR) activation is critical for activation-induced cell death (AICD), a mechanism for eliminating over-activated T-cells and maintaining immune homeostasis. By inhibiting Itpkb, this compound enhances and prolongs intracellular calcium signals, leading to the apoptosis of pathogenic T-cells. This unique mechanism of action makes this compound a promising candidate for the treatment of various autoimmune disorders.

In Vitro Activity

This compound demonstrates potent inhibitory activity against Itpkb and modulates calcium signaling in primary lymphocytes.

| Parameter | Value | Cell Type/Assay Condition |

| IC50 (Itpkb) | 9 nM | Purified Itpkb protein (Kinase Glo assay) |

| IC50 (Itpka) | 20 nM | Purified Itpka protein (Kinase Glo assay) |

| IC50 (Itpkc) | 19 nM | Purified Itpkc protein (Kinase Glo assay) |

| EC50 (Calcium Influx) | 12 nM | Isolated mouse splenocytes |

Oral Bioavailability and Pharmacokinetics

Published literature confirms that this compound is an orally bioavailable compound.[1] Pharmacokinetic studies have demonstrated that this compound achieves high systemic levels upon oral administration, possesses a moderate volume of distribution, and has a good in vivo half-life.[1] However, specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the public domain.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical model of rheumatoid arthritis.

| Animal Model | Dosing Regimen | Key Findings |

| Rat Antigen-Induced Arthritis (rAIA) | 6 or 20 mg/kg, orally, twice daily for 21 days | - Significant inhibition of joint swelling. - Reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss (at 20 mg/kg).[2] |

Signaling Pathway

This compound modulates the T-cell receptor signaling pathway by inhibiting Itpkb, a negative regulator of intracellular calcium. The following diagram illustrates the key steps in this pathway.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

GNF362 supplier and for research use information

For Research Use Only

This guide provides an in-depth overview of GNF362, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro and in vivo studies related to immunology, oncology, and neurobiology.

Product Information

This compound is a small molecule inhibitor primarily targeting Itpkb, a key enzyme in the inositol phosphate signaling pathway. By inhibiting Itpkb, this compound modulates intracellular calcium levels, impacting various cellular processes, most notably in lymphocytes.

Suppliers

This compound is available for research purposes from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Catalog Number | Purity | Formulation |

| MedchemExpress | HY-126750 | 99.86% | Solid or in DMSO |

| Cayman Chemical | 17691 | ≥98% | Solid |

| Selleck Chemicals | S7598 | >99% | Solid |

Chemical Properties

| Property | Value |

| CAS Number | 1003019-41-7 |

| Molecular Formula | C₂₂H₂₁F₃N₆ |

| Molecular Weight | 426.4 g/mol |

| Solubility | Soluble in DMSO, Ethanol, and Methanol |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of Itpkb. Itpkb is responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP₃) to inositol 1,3,4,5-tetrakisphosphate (IP₄). By blocking this conversion, this compound leads to an accumulation of IP₃ and a reduction in IP₄.

The primary consequence of Itpkb inhibition is the enhancement of store-operated calcium entry (SOCE). In lymphocytes, antigen receptor stimulation triggers the production of IP₃, which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium. The depletion of ER calcium stores is sensed by STIM1, which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The product of Itpkb, IP₄, acts as a negative regulator of this process. Therefore, by reducing IP₄ levels, this compound removes this brake on calcium signaling, resulting in augmented and prolonged intracellular calcium concentrations. This sustained calcium signaling, in turn, can induce apoptosis in activated T cells, a key mechanism for its therapeutic potential in autoimmune diseases.

Quantitative Data

This compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

In Vitro Activity

| Parameter | Target | Value | Assay | Reference |

| IC₅₀ | Itpkb | 9 nM | Kinase Glo | |

| IC₅₀ | Itpka | 20 nM | Kinase Glo | |

| IC₅₀ | Itpkc | 19 nM | Kinase Glo | |

| EC₅₀ | Calcium Response | 12 nM | FLIPR (B cells) |

In Vivo Efficacy

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Rat | Antigen-Induced Arthritis | 6 or 20 mg/kg, oral, twice daily | Significant inhibition of joint swelling. Reduced inflammatory cell infiltrate and joint damage at 20 mg/kg. | |

| Mouse | T-cell Development | 3, 10, or 25 mg/kg, oral, twice daily for 9 days | Dose-dependent reduction in the percentage of CD4⁺ T cells in the thymus. | |

| Rat | Antigen-Induced Arthritis | 20 mg/kg, oral, daily | 265-fold reduction in antibody titers to mBSA. 47% reduction in knee swelling. |

Experimental Protocols

The following are representative protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Kinase Glo Assay for Itpkb Inhibition

This protocol is adapted from Miller et al., 2015.

Objective: To determine the IC₅₀ of this compound against Itpkb.

Materials:

-

Purified Itpkb enzyme

-

This compound

-

ATP

-

IP₃ (substrate)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add Itpkb enzyme, ATP, and IP₃ to each well.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for 90 minutes.

-

Add Kinase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

FLIPR Calcium Assay

This protocol is a general guide based on methodologies described for this compound.

Objective: To measure the effect of this compound on intracellular calcium mobilization in lymphocytes.

Materials:

-

Lymphocytes (e.g., primary B cells or T cells)

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Stimulating agent (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

-

384-well black-walled, clear-bottom plates

-

FLIPR® instrument (Molecular Devices)

Procedure:

-

Plate lymphocytes in 384-well plates.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Add the loading buffer to the cells and incubate for 1 hour at 37°C.

-

During incubation, prepare a serial dilution of this compound.

-

After incubation, add the this compound dilutions to the cells and incubate for a further 15-30 minutes.

-

Place the plate in the FLIPR instrument.

-

Initiate reading and add the stimulating agent to the wells.

-

Monitor the change in fluorescence over time to determine the calcium flux.

-

Analyze the data to determine the EC₅₀ of this compound.

T-cell Apoptosis Assay by Flow Cytometry

This protocol is based on the findings that this compound induces T-cell apoptosis.

Objective: To quantify this compound-induced apoptosis in activated T cells.

Materials:

-

Primary CD4⁺ T cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Isolate primary CD4⁺ T cells.

-

Activate the T cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound or a DMSO control.

-

Culture the cells for 24-72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Research Applications

This compound has been investigated in several research areas, primarily focusing on its immunomodulatory properties.

-

Autoimmune Diseases: By promoting the apoptosis of activated T cells, this compound has shown efficacy in preclinical models of rheumatoid arthritis. This suggests its potential as a tool to study T-cell-mediated autoimmune disorders.

-

Graft-versus-Host Disease (GVHD): The ability of this compound to selectively delete alloreactive T cells makes it a valuable research tool for investigating novel therapeutic strategies for GVHD.

-

Neuroinflammation: While less explored, the role of Itpkb and calcium signaling in neuronal function suggests that this compound could be used to investigate the impact of this pathway in neuroinflammatory and neurodegenerative conditions.

Conclusion

This compound is a powerful research tool for investigating the Itpkb signaling pathway and its role in various physiological and pathological processes. Its ability to modulate calcium signaling and induce T-cell apoptosis provides a unique mechanism for studying immune regulation and developing novel therapeutic strategies for autoimmune diseases and other inflammatory conditions. Researchers using this compound should carefully consider its selectivity profile and optimize experimental conditions to ensure reliable and reproducible results.

GNF362: A Potent Modulator of Inositol Phosphate Kinases Itpka and Itpkc

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of GNF362, a potent small molecule inhibitor, on the inositol phosphate kinases Itpka and Itpkc. This document details the quantitative inhibitory activity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Executive Summary

This compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), also demonstrating significant activity against Itpka and Itpkc. These kinases are crucial regulators of intracellular calcium signaling through the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). By inhibiting Itpka and Itpkc, this compound modulates calcium-dependent pathways, impacting cellular processes such as T-cell activation and proliferation. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting these pathways.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against Itpka and Itpkc was determined using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | This compound IC50 (nM) |

| Itpka | 20 |

| Itpkc | 19 |

| Itpkb | 9 |

Table 1: Inhibitory activity of this compound against Itpka, Itpkc, and Itpkb. Data sourced from biochemical Kinase Glo assays.

Signaling Pathways

Itpka and Itpkc are key enzymes in the inositol phosphate signaling cascade, a fundamental pathway regulating intracellular calcium homeostasis.

Core Signaling Pathway

The primary function of Itpka and Itpkc is to phosphorylate Ins(1,4,5)P3 at the 3-position, generating Ins(1,3,4,5)P4. This action terminates the Ins(1,4,5)P3-mediated calcium release from the endoplasmic reticulum and produces a new signaling molecule, Ins(1,3,4,5)P4. The inhibition of Itpka and Itpkc by this compound leads to an accumulation of Ins(1,4,5)P3, resulting in prolonged and enhanced intracellular calcium signals.

Downstream Effects on T-Lymphocytes

In lymphocytes, the sustained elevation of intracellular calcium due to Itpka/Itpkc inhibition by this compound can trigger activation-induced cell death (AICD), a critical mechanism for maintaining immune tolerance. This is particularly relevant for pathogenic T-cells in autoimmune conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound on Itpka and Itpkc.

Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound for Itpka and Itpkc.

Methodology: A luminescent kinase assay, such as the Kinase-Glo® assay, is utilized to measure the amount of ATP remaining after a kinase reaction. The luminescence is inversely proportional to the kinase activity.

-

Reagents:

-

Purified recombinant Itpka and Itpkc enzymes.

-

Substrate: Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).

-

ATP (e.g., 10 µM).

-

This compound serially diluted.

-

Kinase-Glo® Reagent.

-

Assay buffer.

-

-

Procedure:

-

The kinase reaction is initiated by mixing the purified kinase, substrate, and ATP in the assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

An equal volume of Kinase-Glo® Reagent is added to stop the kinase reaction and initiate the luminescent signal generation.

-

After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the luminescence is measured using a luminometer.

-

The data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated using a suitable curve-fitting software.

-

Cellular Calcium Flux Assay

Objective: To measure the effect of this compound on intracellular calcium mobilization in lymphocytes.

Methodology: A fluorescent plate reader (FLIPR) based assay using a calcium-sensitive dye (e.g., Fluo-4 AM) is employed to monitor changes in intracellular calcium concentration upon cellular stimulation.

-

Reagents:

-

Lymphocytes (e.g., primary B or T cells).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

This compound at various concentrations.

-

Cell stimulant (e.g., anti-IgM for B-cells).

-

Assay buffer.

-

-

Procedure:

-

Lymphocytes are loaded with the calcium-sensitive dye.

-

The cells are pre-incubated with varying concentrations of this compound.

-

The cell plate is placed in a FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

The cell stimulant is added to trigger calcium release from intracellular stores.

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored over time.

-

The peak calcium response is plotted against the this compound concentration to determine the EC50 value.

-

Inositol Phosphate Production Assay

Objective: To confirm that this compound inhibits the production of Ins(1,3,4,5)P4 in a cellular context.

Methodology: Jurkat T-cells are metabolically labeled with ³H-myoinositol. Following stimulation, the radiolabeled inositol phosphates are extracted and separated by high-performance liquid chromatography (HPLC) for quantification.

-

Reagents:

-

Jurkat T-cells.

-

³H-myoinositol.

-

This compound.

-

Cell stimulants (e.g., OKT3 and anti-CD28 antibodies).

-

Perchloric acid for cell lysis and extraction.

-

-

Procedure:

-

Jurkat cells are labeled overnight with ³H-myoinositol.

-

The cells are pre-treated with this compound.

-

The cells are stimulated to induce the production of inositol phosphates.

-

The reaction is quenched, and the cells are lysed with perchloric acid.

-

The soluble inositol phosphates are extracted.

-

The different inositol phosphate isomers (including Ins(1,4,5)P3 and Ins(1,3,4,5)P4) are separated by anion-exchange HPLC.

-

The amount of radioactivity in each fraction is quantified using an in-line β-ram detector to determine the levels of each inositol phosphate.

-

Conclusion

This compound is a valuable research tool for investigating the roles of Itpka and Itpkc in cellular signaling. Its potent inhibitory activity on these kinases leads to a modulation of intracellular calcium levels, which has significant downstream consequences, particularly in immune cells. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other potential inhibitors of the inositol phosphate pathway. This information is critical for researchers and professionals involved in the development of novel therapeutics for autoimmune diseases and other conditions where modulation of calcium signaling is a desired outcome.

The Role of GNF362 in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent and selective small molecule inhibitor of inositol trisphosphate 3' kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, this compound effectively modulates immune responses, primarily by augmenting calcium influx in activated T cells, leading to their subsequent apoptosis. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of T cell-mediated autoimmune diseases, including graft-versus-host disease and rheumatoid arthritis. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The modulation of immune cell signaling pathways presents a compelling strategy for the development of novel therapeutics for autoimmune and inflammatory diseases. One such pathway is the inositol phosphate signaling cascade, which plays a critical role in regulating lymphocyte activation and function. Inositol trisphosphate 3' kinase B (Itpkb) is a crucial enzyme in this pathway, responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion acts as a negative feedback loop, limiting the duration and intensity of intracellular calcium signals that are essential for T cell activation and survival.

This compound has emerged as a highly selective and orally bioavailable inhibitor of Itpkb.[1][2] Its inhibitory action disrupts this negative regulatory mechanism, leading to sustained elevation of intracellular calcium in activated T cells. This, in turn, triggers activation-induced cell death (AICD), selectively eliminating hyperactive T cells that drive autoimmune pathology. This targeted approach offers the potential for a more refined immunomodulatory effect compared to broader immunosuppressive agents.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of Itpkb.[3] This prevents the phosphorylation of IP3, leading to its accumulation. Elevated IP3 levels result in prolonged release of calcium from endoplasmic reticulum stores and sustained influx of extracellular calcium through store-operated calcium (SOC) channels. The resulting supraphysiological intracellular calcium concentrations in activated T lymphocytes trigger downstream apoptotic pathways, leading to their selective elimination.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and preclinical studies.

Table 1: In Vitro Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| Itpkb | 9 | Biochemical Kinase Assay | [1][2] |

| Itpka | 20 | Biochemical Kinase Assay | |

| Itpkc | 19 | Biochemical Kinase Assay | |

| Cellular Response | EC50 (nM) | Assay Type | Reference |

| Calcium Influx (Splenocytes) | 12 | FLIPR Calcium Assay |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis

| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Joint Swelling | Pathological Observations | Reference |

| Vehicle | - | - | Significant inflammatory cell infiltration, joint erosion, and proteoglycan loss | |

| This compound | 6 | Significant | - | |

| This compound | 20 | Significant | Reduced inflammatory cell infiltration, joint erosion, and proteoglycan loss |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

FLIPR Calcium Assay

This protocol is for measuring changes in intracellular calcium in response to this compound in T cells.

Materials:

-

T lymphocytes (e.g., primary human T cells, Jurkat cells)

-

Cell culture medium

-

This compound

-

FLIPR Calcium Assay Kit (containing a calcium-sensitive dye like Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

96- or 384-well black-walled, clear-bottom microplates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Seed T cells into the microplate at an appropriate density and allow them to adhere or settle.

-

Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's instructions, including the calcium-sensitive dye and probenecid if used. Add the dye-loading solution to each well and incubate at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-